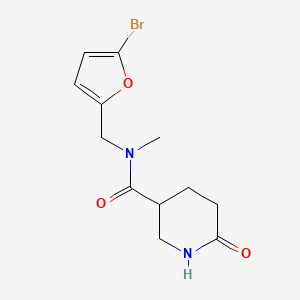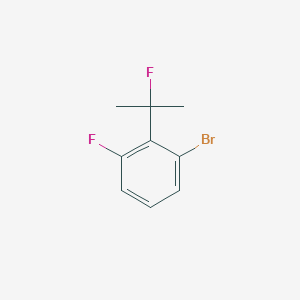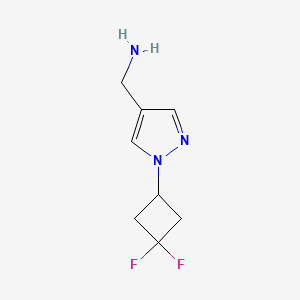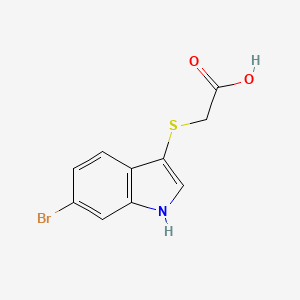
n-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide is a synthetic organic compound that features a brominated furan ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
Formation of the Intermediate: The brominated furan is then reacted with a suitable piperidine derivative under basic conditions to form the intermediate compound.
Amidation: The intermediate is then subjected to amidation using N-methylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan and piperidine rings.
Amidation and Esterification: The carboxamide group can participate in further amidation or esterification reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction can modify the functional groups on the piperidine ring.
Scientific Research Applications
N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and the piperidine ring are crucial for its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-Bromofuran-2-yl)methyl)-N-methylcyclopropanecarboxamide
- N-((5-Bromofuran-2-yl)methyl)-N-methylfuran-2-carboxamide
Uniqueness
N-((5-Bromofuran-2-yl)methyl)-N-methyl-6-oxopiperidine-3-carboxamide is unique due to the presence of both a brominated furan ring and a piperidine ring, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C12H15BrN2O3 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C12H15BrN2O3/c1-15(7-9-3-4-10(13)18-9)12(17)8-2-5-11(16)14-6-8/h3-4,8H,2,5-7H2,1H3,(H,14,16) |
InChI Key |
ISTVDFNLHCEERT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(O1)Br)C(=O)C2CCC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5AR,10bS)-2-phenyl-2,4,5a,10b-tetrahydro-1H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine](/img/structure/B14912014.png)





![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)


